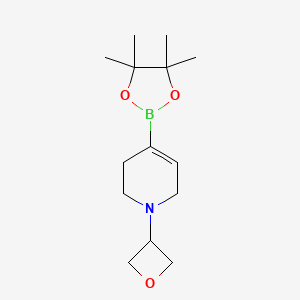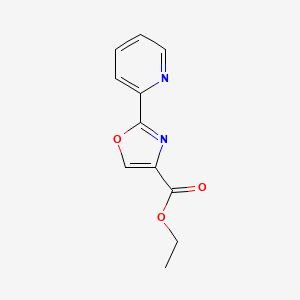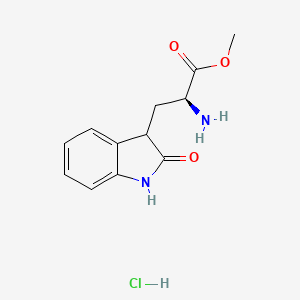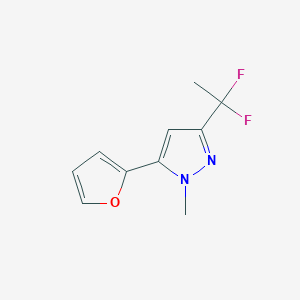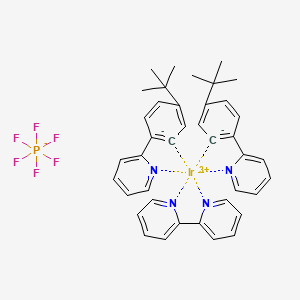
) bis [2-(4-tert-butyL
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound bis[2-(4-tert-butyl)phen]ethylphosphine sulfide is a relatively new chemical entity that has garnered attention due to its unique structural and chemical properties. It is synthesized from 4-tert-butyl styrene, red phosphorus, and elemental sulfur . The compound features a phosphorus atom that is four-coordinated, making it an interesting subject for various chemical studies .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Bis[2-(4-tert-butyl)phen]ethylphosphine sulfide is synthesized through a reaction involving 4-tert-butyl styrene, red phosphorus, and elemental sulfur . The reaction proceeds with high yield and involves the use of single crystal X-ray diffraction (XRD), multinuclear nuclear magnetic resonance (NMR), infrared (IR), and ultraviolet (UV) spectroscopy to confirm the structure .
Industrial Production Methods
While specific industrial production methods for bis[2-(4-tert-butyl)phen]ethylphosphine sulfide are not extensively documented, the synthesis typically involves standard organic synthesis techniques. The use of flow microreactor systems has been suggested for the efficient and sustainable production of similar compounds .
Analyse Des Réactions Chimiques
Types of Reactions
Bis[2-(4-tert-butyl)phen]ethylphosphine sulfide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation states of phosphorus.
Reduction: Reduction reactions can be performed to revert the compound to its original state or to form new derivatives.
Substitution: The compound can undergo substitution reactions, particularly involving the phosphorus atom.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield phosphine oxides, while substitution reactions can produce a variety of phosphine derivatives .
Applications De Recherche Scientifique
Bis[2-(4-tert-butyl)phen]ethylphosphine sulfide has several scientific research applications:
Mécanisme D'action
The mechanism of action of bis[2-(4-tert-butyl)phen]ethylphosphine sulfide involves its interaction with molecular targets through its phosphorus atom. The compound can act as a nucleophile, participating in various addition and substitution reactions. Its ability to form stable complexes with metals makes it a valuable ligand in coordination chemistry .
Comparaison Avec Des Composés Similaires
Similar Compounds
Bis(4-(4H-1,2,4-triazol-4-yl)phenyl)methane: This compound is used in the synthesis of coordination polymers and has similar structural features.
2,4-Ditert-butylphenol: Known for its antioxidant properties, this compound shares the tert-butyl group but differs in its overall structure and applications.
Uniqueness
Bis[2-(4-tert-butyl)phen]ethylphosphine sulfide is unique due to its four-coordinated phosphorus atom and its ability to form stable complexes with metals. This makes it particularly valuable in coordination chemistry and catalysis .
Propriétés
Formule moléculaire |
C40H40F6IrN4P |
|---|---|
Poids moléculaire |
914.0 g/mol |
Nom IUPAC |
2-(4-tert-butylbenzene-6-id-1-yl)pyridine;iridium(3+);2-pyridin-2-ylpyridine;hexafluorophosphate |
InChI |
InChI=1S/2C15H16N.C10H8N2.F6P.Ir/c2*1-15(2,3)13-9-7-12(8-10-13)14-6-4-5-11-16-14;1-3-7-11-9(5-1)10-6-2-4-8-12-10;1-7(2,3,4,5)6;/h2*4-7,9-11H,1-3H3;1-8H;;/q2*-1;;-1;+3 |
Clé InChI |
JBALAFUSTDWDMC-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)C1=C[C-]=C(C=C1)C2=CC=CC=N2.CC(C)(C)C1=C[C-]=C(C=C1)C2=CC=CC=N2.C1=CC=NC(=C1)C2=CC=CC=N2.F[P-](F)(F)(F)(F)F.[Ir+3] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


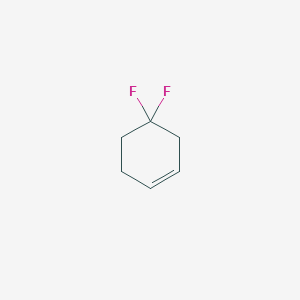
![(2-Chloroimidazo[1,2-a]pyridin-7-yl)boronic acid](/img/structure/B13913984.png)
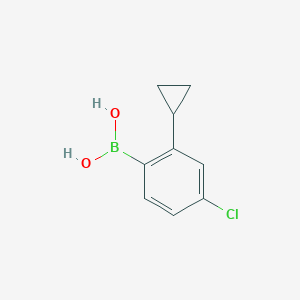
![Tert-butyl 5-fluoro-3,9-diazaspiro[5.5]undecane-3-carboxylate;oxalic acid](/img/structure/B13913993.png)
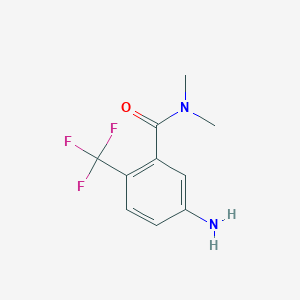
![[(8S)-6-methylene-2,3,5,7-tetrahydro-1H-pyrrolizin-8-yl]methanol](/img/structure/B13914007.png)

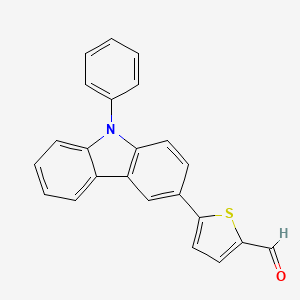
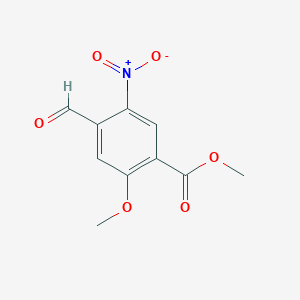
![(3aR,7aR)-1,3-Dimesityl-3a,4,5,6,7,7a-hexahydro-1H-benzo[d]imidazol-3-ium tetrafluoroborate](/img/structure/B13914027.png)
